molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B3002478
CAS No.: 539807-40-4
M. Wt: 326.37
InChI Key: QRRITMUAAISHAG-UHFFFAOYSA-N
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Description

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives such as:

Uniqueness

What sets 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide apart is its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRITMUAAISHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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